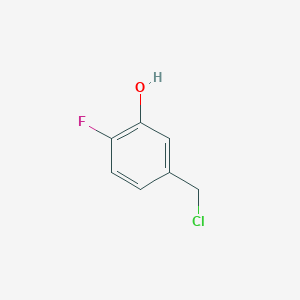

5-(Chloromethyl)-2-fluoro-phenol

Description

5-(Chloromethyl)-2-fluoro-phenol is a halogenated phenolic compound characterized by a chloromethyl (-CH₂Cl) group at the 5-position and a fluorine atom at the 2-position of the phenol ring. This dual substitution confers unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing fluorine and the reactive chloromethyl group, which is prone to nucleophilic substitution reactions. Such structural features make it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . For example, its chloromethyl group can undergo alkylation or nucleophilic displacement with alcohols, amines, or thiols to generate diverse derivatives, as demonstrated in the synthesis of alkoxymethyl-salicylaldehydes . The fluorine atom, meanwhile, may influence electronic effects, acidity (pKa), and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

5-(chloromethyl)-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCGTYFYNHHXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-fluoro-phenol typically involves the chloromethylation of 2-fluoro-phenol. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the phenol ring.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processing, which offers advantages in terms of reaction efficiency and scalability. This method involves the use of high fructose corn syrup as a feedstock, which is processed with sulfuric acid as a catalyst to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-fluoro-phenol undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form corresponding alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation Reactions: Quinones and other oxidized phenolic compounds.

Reduction Reactions: Alcohols and other reduced derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-fluoro-phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-fluoro-phenol involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent

Biological Activity

5-(Chloromethyl)-2-fluoro-phenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloromethyl group and a fluorine atom attached to a phenolic ring. Its chemical structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological systems.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Streptococcus pneumoniae

The compound exhibited significant inhibition zones when tested using the disc diffusion method, indicating its potential as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with bacterial enzymes.

- Disruption of Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, contributing to its bactericidal effects.

- Inhibition of Key Enzymes : Molecular docking studies have indicated that this compound interacts with critical enzymes such as dihydroorotate dehydrogenase (hDHODH), which is essential for bacterial survival .

Case Studies

- Study on Antibacterial Efficacy : A comprehensive study utilized the disc diffusion method to assess the antibacterial efficacy of this compound against multiple bacterial strains. The results showed an average inhibition zone diameter ranging from 10 mm to 25 mm, depending on the bacterial species tested .

- Molecular Docking Analysis : Molecular docking studies revealed that this compound has a strong binding affinity for target proteins associated with bacterial metabolism. This suggests a potential for developing new antibacterial agents based on this compound .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antibacterial Activity | Mechanism of Action |

|---|---|---|

| This compound | Yes | Nucleophilic substitution, cell wall synthesis disruption |

| 2-Chloro-5-fluorophenol | Moderate | Similar mechanisms but less effective |

| Phenolic compounds | Variable | Diverse mechanisms depending on substituents |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

2.1.1. 2-Chloro-5-fluorophenol (C₆H₄ClFO)

- Structure: Differs from 5-(Chloromethyl)-2-fluoro-phenol by replacing the chloromethyl (-CH₂Cl) with a chloro (-Cl) group at the 5-position.

- Reactivity: The chloro group is less reactive toward nucleophilic substitution compared to the chloromethyl group, limiting its utility in alkylation reactions. However, both compounds share similar electronic effects from the fluorine atom, which enhances the phenol’s acidity (lower pKa) compared to unsubstituted phenol .

- Applications: Primarily used as an intermediate in pesticide synthesis, whereas this compound is more versatile in medicinal chemistry due to its reactive chloromethyl group .

2.1.2. 3-(5-Fluoro-2-hydroxyphenyl)phenol (C₁₂H₉FO₂)

- Structure : Contains a biphenyl system with a fluorine at the 5-position and a hydroxyl group at the 2-position of one ring.

- Reactivity: Lacks the chloromethyl group, reducing electrophilic reactivity. The biphenyl structure may enhance π-π stacking interactions in materials science but limits solubility in polar solvents compared to this compound .

2.1.3. 5-(2-Fluorophenyl)-2-furanmethanol (C₁₁H₉FO₂)

- Structure : A furan derivative with a fluorophenyl substituent and a hydroxymethyl group.

- Reactivity : The furan ring introduces conjugation effects, while the hydroxymethyl group (-CH₂OH) is less reactive than chloromethyl (-CH₂Cl) in nucleophilic reactions. This compound is primarily used in asymmetric catalysis rather than therapeutic applications .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling/Melting Point | Solubility |

|---|---|---|---|---|

| This compound | 160.58 | -CH₂Cl, -F | Not reported* | Moderate in DMSO |

| 2-Chloro-5-fluorophenol | 146.55 | -Cl, -F | ~120–125°C (est.) | Low in water |

| 3-(5-Fluoro-2-hydroxyphenyl)phenol | 204.20 | Biphenyl, -F, -OH | Not reported | Insoluble in hexane |

| 5-(2-Fluorophenyl)-2-furanmethanol | 192.19 | Furan, -F, -CH₂OH | Not reported | Soluble in ethanol |

*Data inferred from structural analogs; experimental values require further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.